molecular formula C14H16ClN B1658953 N-Methylbenzohydrylamine hydrochloride CAS No. 6268-97-9

N-Methylbenzohydrylamine hydrochloride

Cat. No.: B1658953
CAS No.: 6268-97-9
M. Wt: 233.73 g/mol
InChI Key: MYEPNXQROVPAFL-UHFFFAOYSA-N
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Description

N-Methylbenzohydrylamine hydrochloride is a chemical compound with the molecular formula C14H16ClN and a molecular weight of 233.73 g/mol. It is commonly used in peptide synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylbenzohydrylamine hydrochloride can be synthesized through the reductive N-methylation of nitro compounds. This method involves the sequential hydrogenation and methylation of nitro compounds using methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde . The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reductive N-methylation processes. The use of efficient catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methylbenzohydrylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalysts), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvent systems .

Major Products Formed

The major products formed from these reactions include various amines, substituted benzohydrylamines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Methylbenzohydrylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and peptide synthesis.

    Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methylbenzohydrylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methylbenzohydrylamine hydrochloride include:

    4-Methylbenzhydrylamine hydrochloride: Used in similar applications and has comparable chemical properties.

    N-Methylhydroxylamine hydrochloride: Another related compound with similar reactivity and applications.

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility in peptide synthesis and other organic synthesis processes makes it a valuable compound in scientific research.

Properties

IUPAC Name

N-methyl-1,1-diphenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11,14-15H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEPNXQROVPAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388630
Record name N-Methylbenzohydrylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6268-97-9
Record name NSC34675
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34675
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methylbenzohydrylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1,1-diphenylmethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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